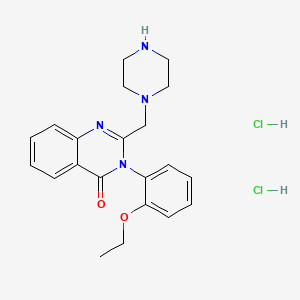
Dspe-spdp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Distearoyl phosphatidyl ethanolamine-polyethylene glycol-succinimidyl 3-(2-pyridyldithio)propionate (DSPE-PEG-SPDP) is a phospholipid molecule that can orient itself to form a lipid bilayer in water. This compound is widely used in biochemical research due to its ability to form stable liposomes and its reactivity with thiol groups to form disulfide bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DSPE-PEG-SPDP involves the conjugation of distearoyl phosphatidyl ethanolamine (DSPE) with polyethylene glycol (PEG) and succinimidyl 3-(2-pyridyldithio)propionate (SPDP). The process typically involves the following steps:
Activation of DSPE: DSPE is activated by reacting with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) to form DSPE-NHS.
Conjugation with PEG: The activated DSPE-NHS is then reacted with PEG to form DSPE-PEG.
Coupling with SPDP: Finally, DSPE-PEG is reacted with SPDP to form DSPE-PEG-SPDP.
Industrial Production Methods
Industrial production of DSPE-PEG-SPDP follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The product is then purified using techniques such as chromatography and dialysis .
Chemical Reactions Analysis
Types of Reactions
DSPE-PEG-SPDP undergoes various chemical reactions, including:
Substitution Reactions: The SPDP moiety reacts with thiol groups to form disulfide bonds.
Hydrolysis: The ester bonds in the PEG chain can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Thiol Reagents: Common thiol reagents include cysteine and glutathione.
Reaction Conditions: Reactions are typically carried out in aqueous buffers at neutral pH and room temperature.
Major Products
Disulfide-Linked Conjugates: The primary product of the reaction with thiol groups is a disulfide-linked conjugate.
Scientific Research Applications
DSPE-PEG-SPDP has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of liposomes and other nanocarriers for drug delivery.
Biology: Employed in the study of cell membranes and membrane proteins.
Medicine: Utilized in the development of targeted drug delivery systems and imaging agents.
Industry: Applied in the formulation of cosmetics and personal care products.
Mechanism of Action
DSPE-PEG-SPDP exerts its effects through the formation of stable liposomes and the formation of disulfide bonds with thiol groups. The lipid bilayer formed by DSPE-PEG-SPDP can encapsulate hydrophobic drugs, enhancing their solubility and stability. The SPDP moiety allows for the conjugation of targeting ligands or therapeutic agents through disulfide bond formation .
Comparison with Similar Compounds
Similar Compounds
DSPE-PEG-Maleimide: Similar to DSPE-PEG-SPDP but reacts with thiol groups to form stable thioether bonds.
DSPE-PEG-Carboxyl: Contains a carboxyl group instead of SPDP, used for conjugation with amine groups.
Uniqueness
DSPE-PEG-SPDP is unique due to its ability to form disulfide bonds, which are reversible under reducing conditions. This property makes it particularly useful for applications where controlled release of the conjugated molecule is desired .
Properties
Molecular Formula |
C49H89N2O9PS2 |
|---|---|
Molecular Weight |
945.3 g/mol |
IUPAC Name |
[(2R)-3-[hydroxy-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C49H89N2O9PS2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-48(53)57-43-45(60-49(54)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)44-59-61(55,56)58-41-40-50-46(52)38-42-62-63-47-35-33-34-39-51-47/h33-35,39,45H,3-32,36-38,40-44H2,1-2H3,(H,50,52)(H,55,56)/t45-/m1/s1 |
InChI Key |
HVBRYYSWCVLAOU-WBVITSLISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCSSC1=CC=CC=N1)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCSSC1=CC=CC=N1)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12390048.png)


![N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid](/img/structure/B12390060.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12390064.png)





![6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one;hydrochloride](/img/structure/B12390099.png)

